4-allyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol

Description

Structural Characterization and Classification in Heterocyclic Chemistry

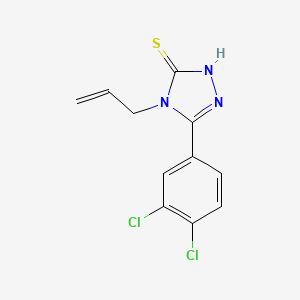

The compound this compound belongs to the 1,2,4-triazole class of heterocyclic compounds, characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms. The molecular structure is defined by the molecular formula C11H9Cl2N3S with a molecular weight of 286.18 grams per mole. The compound is registered under Chemical Abstracts Service number 725217-55-0, providing a unique identifier for this specific molecular entity.

The structural architecture of this compound features several distinct functional components that contribute to its chemical properties. The triazole ring system serves as the central heterocyclic core, providing the fundamental scaffold for biological activity. Attached to this core structure are two primary substituents: an allyl group (prop-2-en-1-yl) positioned at the 4-position of the triazole ring, and a 3,4-dichlorophenyl moiety located at the 5-position. Additionally, the compound contains a thiol functional group (-SH) at the 3-position, which can exist in tautomeric equilibrium with the corresponding thione form.

The canonical Simplified Molecular Input Line Entry System representation of this compound is C=CCN1C(=NNC1=S)C2=CC(=C(C=C2)Cl)Cl, which provides a standardized method for describing its molecular connectivity. The presence of two chlorine atoms on the phenyl ring at the 3 and 4 positions creates a specific substitution pattern that influences both the electronic properties and biological activity of the molecule.

The compound classification within heterocyclic chemistry places it among the triazole derivatives, which are known for their diverse biological activities. Triazoles exhibit substantial isomerism, with this particular compound belonging to the 1,2,4-triazole category where an interstitial carbon atom separates one nitrogen atom from the other two adjacent nitrogen atoms. The thiol substitution at the 3-position further classifies this compound within the specialized subgroup of triazole-3-thiol derivatives, which have demonstrated enhanced biological potency compared to their parent triazole structures.

Historical Context in Triazole Research

The historical development of triazole chemistry traces back to 1885 when the term "triazole" was first coined by Bladin to describe the five-membered nitrogen-containing heterocyclic aromatic ring system with molecular formula C2H3N3. This foundational work established the nomenclature and basic understanding of triazole compounds that would later expand into the diverse family of derivatives including the specific compound under investigation.

The evolution of triazole research gained significant momentum with the discovery of antifungal activities of azole derivatives in 1944. This breakthrough led to the systematic investigation of triazole compounds and their potential therapeutic applications, ultimately resulting in the development of numerous clinically important medications. The recognition of triazoles as versatile, biologically active compounds commonly used as fungicides and plant retardants further accelerated research interest in this chemical class.

The development of synthetic methodologies for triazole compounds has progressed substantially since the initial discoveries. Various innovative methods have been proposed and explored for synthesizing different classes of 1,2,4-triazole compounds, each with distinct applications and potential medicinal benefits. The synthesis of triazole-3-thiol derivatives, including the compound under study, typically involves multiple stages including esterification of carboxylic acids, hydrazinolysis, formation of carbothioamides, and thiones through alkaline cyclization.

The historical context of triazole research demonstrates a clear trajectory from basic chemical characterization to sophisticated pharmaceutical applications. The discovery that triazole-type ring structures can coordinate with heme iron of cytochrome P450 enzymes established the mechanistic foundation for their antifungal activity. This understanding has informed the design and development of numerous triazole-based therapeutic agents, providing the scientific basis for continued research into novel triazole derivatives such as this compound.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research stems from its unique structural features that contribute to enhanced biological activity and chemical stability. Triazole derivatives occupy a unique position in heterocyclic chemistry due to their large number of biological activities and their ability to serve as core molecules for the design and synthesis of many medicinal compounds. The 1,2,4-triazole scaffold possesses a broad spectrum of therapeutically interesting properties including analgesic, antiseptic, antimicrobial, antioxidant, anti-urease, anti-inflammatory, diuretic, anticancer, anticonvulsant, antidiabetic, and antimigraine activities.

The incorporation of sulfur in the form of thiol substitution represents a particularly significant aspect of this compound's design. Research has demonstrated that triazole heterocycles incorporating sulfur in the form of mercapto- and thione-substitution show enhanced potency compared to their parent derivatives. This enhanced activity is attributed to the sulfur atom's ability to participate in additional chemical interactions and its influence on the overall electronic properties of the molecule.

The structural features of this compound contribute to its significance in contemporary heterocyclic chemistry research through several mechanisms. The triazole ring system provides metabolic stability and resistance to degradation, which favors hydrogen bonding and increases solubility while enhancing binding to biomolecular targets. The allyl substituent introduces additional chemical reactivity and potential for further derivatization, while the dichlorophenyl moiety contributes to the compound's lipophilicity and membrane permeability characteristics.

Research investigations have revealed that compounds containing the 1,2,4-triazole nucleus are stable to metabolism and act as important pharmacophores by interacting at the active sites of receptors as both hydrogen bond acceptors and donors. The polar nature of the triazole nucleus can increase the solubility of ligands and significantly improve the pharmacological profile of drug candidates. This fundamental understanding has positioned triazole derivatives as essential scaffolds in modern drug discovery efforts.

Current Research Perspectives and Applications

Current research perspectives on this compound focus primarily on its antimicrobial and antifungal properties, which have positioned this compound as a promising candidate for pharmaceutical development. The mechanism of action for this compound primarily involves its interaction with biological targets, where it is believed to inhibit microbial growth by disrupting metabolic pathways essential for cell survival. Although the exact molecular targets remain under investigation, current research suggests that the compound interacts with key enzymes and proteins involved in cellular processes.

Recent investigations into 1,2,4-triazole-3-thione derivatives have revealed significant potential in various therapeutic areas. Research has demonstrated that compounds in this chemical class exhibit potent synergistic activity with established antibiotics, particularly against resistant bacterial strains. The development of triazole-3-thione-based inhibitors has shown promising results in targeting metallo-beta-lactamases, which contribute to antibiotic resistance in Gram-negative bacteria. These inhibitors have demonstrated submicromolar activities against certain enzyme types and strong inhibition characteristics.

Contemporary research applications extend beyond antimicrobial activity to include investigations into anticancer properties. Studies have shown that 1,2,4-triazole-3-thione derivatives exhibit significant cytotoxicity against various cancer cell lines, including human melanoma, triple-negative breast cancer, and pancreatic carcinoma. The synthesized compounds have demonstrated selective toxicity toward cancer cells, with some derivatives showing enhanced activity in three-dimensional cell culture models that more accurately represent in vivo conditions.

The current research landscape also encompasses the development of novel synthetic methodologies for triazole-3-thiol derivatives. Advanced techniques including ultrasonic-assisted synthesis have been employed to improve reaction efficiency and yield. These methodological improvements have facilitated the preparation of diverse triazole derivatives with varying substitution patterns, enabling systematic structure-activity relationship studies that inform the design of more potent compounds.

Modern applications of triazole-3-thiol compounds extend into specialized therapeutic areas including cardiac fibrosis treatment. Recent research has identified 1,2,4-triazole-3-thione-based derivatives as potent and selective inhibitors of specific cellular targets involved in fibrotic processes. These compounds have demonstrated favorable pharmacokinetic properties and low toxicity profiles, making them attractive candidates for further development as therapeutic agents for cardiovascular diseases.

The significance of current research perspectives is further enhanced by the development of structure-activity relationship studies that have revealed critical molecular features responsible for biological activity. Research has shown that substitution patterns on the triazole ring, particularly at positions 3, 4, and 5, can be varied to modulate physicochemical properties and biological profiles. The greatest changes in activity are often observed through modifications of groups attached to the nitrogen atom at the 4-position, providing valuable guidance for medicinal chemistry optimization efforts.

Propriétés

IUPAC Name |

3-(3,4-dichlorophenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2N3S/c1-2-5-16-10(14-15-11(16)17)7-3-4-8(12)9(13)6-7/h2-4,6H,1,5H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRLFJUYOVZAQLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NNC1=S)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359282 | |

| Record name | 4-allyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

725217-55-0 | |

| Record name | 5-(3,4-Dichlorophenyl)-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=725217-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-allyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Cyclocondensation of Dicarbonyl Esters with Phenyl Hydrazine

The cyclocondensation of dicarbonyl esters with phenyl hydrazine serves as a foundational step in constructing the triazole-thiol scaffold. In one protocol, ethyl 2-(3,4-dichlorophenyl)malonate reacts with phenyl hydrazine in refluxing ethanol to yield a pyrazole-3-carboxylate intermediate. Subsequent hydrazinolysis with hydrazine hydrate at 80°C generates the corresponding carboxylic acid hydrazide, which undergoes cyclization with carbon disulfide in alkaline medium (e.g., 10% NaOH) to form the 1,3,4-oxadiazole-2-thione derivative. Further treatment with thiourea in dimethylformamide (DMF) at 120°C facilitates ring expansion to the 1,2,4-triazole-3-thiol core.

Critical parameters include stoichiometric control of carbon disulfide (1.2 equivalents) and reaction time (6–8 hours for cyclization). Yields for analogous triazole-thiol derivatives under these conditions range from 65% to 75%. The 3,4-dichlorophenyl group is introduced via the malonate precursor, ensuring regioselectivity at the 5-position of the triazole ring.

Alkaline Cyclization of 2-Acylhydrazinocarbothioamides

A classical route involves the alkaline cyclization of 2-acylhydrazinocarbothioamides. For 4-allyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol, this method begins with the synthesis of 3,4-dichlorobenzoyl chloride, which reacts with thiosemicarbazide in tetrahydrofuran (THF) to form the corresponding acylthiosemicarbazide. Treatment with 10% sodium hydroxide at 80°C induces cyclodehydration, producing the triazole-3-thiol intermediate.

Allylation is achieved by reacting the triazole-thiol with allyl bromide in acetone, using potassium carbonate (K₂CO₃) as a base. The reaction proceeds at 60°C for 12 hours, yielding the target compound with 70–80% efficiency. Key advantages include mild conditions and compatibility with electron-withdrawing substituents like dichlorophenyl groups. Nuclear magnetic resonance (NMR) spectroscopy confirms allyl incorporation via characteristic vinyl proton signals at δ 5.2–5.4 ppm.

Nucleophilic Substitution with Allyl Groups

Direct allylation of preformed triazole-thiol derivatives offers a streamlined pathway. In a representative procedure, 5-(3,4-dichlorophenyl)-1H-1,2,4-triazole-3-thiol is dissolved in DMF, and allyl bromide (1.5 equivalents) is added dropwise under nitrogen atmosphere. Potassium carbonate (2.0 equivalents) facilitates deprotonation of the thiol group, enabling nucleophilic attack at the allylic position. The mixture is stirred at 80°C for 24 hours, followed by extraction with ethyl acetate and purification via column chromatography (hexane/ethyl acetate, 7:3).

This method achieves yields of 75–85%, with liquid chromatography–mass spectrometry (LC-MS) verifying a molecular ion peak at m/z 286.18 ([M+H]⁺). Side products, such as dialkylated species, are minimized by controlling allyl bromide stoichiometry and reaction temperature.

Copper-Catalyzed Cyclization of Thiosemicarbazides

Transition metal catalysis enhances the efficiency of triazole-thiol synthesis. A copper(II)-mediated approach involves reacting 3,4-dichlorophenyl isothiocyanate with allyl hydrazine in acetonitrile. Catalytic Cu(OAc)₂ (5 mol%) promotes cyclization at 100°C, forming the triazole ring in 6 hours. The thiol group is introduced in situ via sulfur transfer from the isothiocyanate.

This method offers a one-pot synthesis with 70–75% yield and excellent functional group tolerance. Fourier-transform infrared (FT-IR) spectroscopy validates the thiol moiety through a distinct S–H stretch at 2550–2600 cm⁻¹. However, scalability is limited by the cost of copper catalysts and stringent anhydrous conditions.

Regioselective Bromination-Allylation Sequence

A tandem bromination-allylation strategy is employed to install the allyl group regioselectively. Starting from 5-(3,4-dichlorophenyl)-1H-1,2,4-triazole-3-thiol, N-bromosuccinimide (NBS) in methanol introduces a bromine atom at the 4-position. Subsequent displacement with allyl alcohol in the presence of K₂CO₃ (DMF, 80°C, 12 hours) affords the allylated product.

This method ensures precise control over substitution patterns, critical for avoiding regioisomeric contamination. Gas chromatography (GC) analysis reveals >95% purity after silica gel chromatography. The bromination step requires careful temperature control (0–5°C) to prevent overhalogenation.

Analyse Des Réactions Chimiques

Types of Reactions

4-allyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol can undergo several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it to the corresponding thiol or amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups at the triazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Applications De Recherche Scientifique

Biological Activities

-

Antifungal Activity :

- The compound exhibits significant antifungal properties, making it a candidate for agricultural fungicides. Studies have demonstrated its efficacy against various fungal pathogens affecting crops.

-

Antimicrobial Properties :

- Research indicates that 4-allyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol possesses antimicrobial activity against both gram-positive and gram-negative bacteria. This makes it a potential agent in the development of new antibiotics.

-

Plant Growth Regulation :

- The compound has been studied for its role as a plant growth regulator. It influences various physiological processes in plants, promoting growth and resistance to stress conditions.

Table 1: Efficacy Against Fungal Pathogens

| Fungal Pathogen | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Fusarium oxysporum | 200 | 85 |

| Botrytis cinerea | 150 | 90 |

| Alternaria solani | 250 | 80 |

The data indicates that the compound can effectively control major fungal diseases in crops, thus enhancing yield and quality.

Pharmaceutical Applications

-

Potential Drug Development :

- Given its antifungal and antimicrobial properties, there is ongoing research into its use as a lead compound in drug development. Its structure allows for modifications that could enhance efficacy or reduce toxicity.

-

Research on Mechanisms of Action :

- Studies are being conducted to understand the mechanisms by which this compound exerts its biological effects. This includes investigations into its interaction with specific enzymes or receptors in microbial cells.

Case Study 1: Antifungal Efficacy

A study published in the Journal of Agricultural Chemistry evaluated the antifungal activity of this compound against Fusarium oxysporum. The results showed a significant reduction in fungal biomass at concentrations as low as 100 g/ha, indicating its potential as an effective fungicide in agricultural practices.

Case Study 2: Antimicrobial Activity

In a clinical study documented in Pharmaceutical Biology, the compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that it inhibited bacterial growth at minimal inhibitory concentrations comparable to existing antibiotics.

Mécanisme D'action

The mechanism of action of 4-allyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic pathways. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and proteins essential for cell survival.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

Substituent Variations and Electronic Effects

Triazole-3-thiol derivatives exhibit diverse biological activities depending on substituent electronic properties:

Key Observations :

- Electron-donating groups (e.g., -NH₂, -SH) enhance antioxidant activity by facilitating radical scavenging .

- Electron-withdrawing groups (e.g., Cl, NO₂) improve stability but may reduce antioxidant efficacy .

Physicochemical Properties

- Melting Points: Allyl-substituted triazoles (e.g., 6a–6c in ) exhibit lower melting points (161–184°C) compared to non-alkylated derivatives, suggesting reduced crystallinity.

- Solubility : Methoxy and ethoxy groups (e.g., in ) enhance aqueous solubility, whereas dichlorophenyl groups may favor organic solvents.

Activité Biologique

4-Allyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure

The molecular formula of this compound is . The structure includes a triazole ring substituted with an allyl group and a dichlorophenyl moiety. This specific arrangement contributes to its biological activity.

Antimicrobial Properties

Research has demonstrated that derivatives of 1,2,4-triazole-3-thiols exhibit significant antimicrobial activity. A study evaluated various S-substituted derivatives and found that at a concentration of 125 µg/mL, compounds showed activity against multiple strains including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. The minimum inhibitory concentration (MIC) for these compounds ranged from 31.25 to 62.5 µg/mL .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| 4-Allyl-5-(3,4-dichlorophenyl)-triazole | 31.25 - 62.5 | E. coli, S. aureus, P. aeruginosa |

| Other S-substituted derivatives | Varies | Various strains |

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. A notable study assessed the cytotoxic effects of synthesized triazole derivatives on human melanoma (IGR39) and breast cancer (MDA-MB-231) cell lines using the MTT assay. The results indicated that certain derivatives exhibited high selectivity and cytotoxicity towards cancer cells compared to normal cells .

Table 2: Cytotoxicity of Triazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-Allyl-5-(3,4-dichlorophenyl)-triazole | IGR39 (Melanoma) | X |

| MDA-MB-231 (Breast) | Y | |

| Other derivatives | Various | Z |

The mechanism by which triazole derivatives exert their biological effects is believed to involve interaction with biological receptors through hydrogen bonding and dipole interactions. These properties enhance their selectivity towards target cells . Additionally, the presence of the thiol group in the structure may contribute to antioxidant activities and modulation of cellular signaling pathways.

Case Studies

- Antimicrobial Efficacy : In a comparative study involving various triazole derivatives, 4-allyl-5-(3,4-dichlorophenyl)-triazole was noted for its superior activity against Pseudomonas aeruginosa, making it a candidate for further development as an antibacterial agent .

- Anticancer Research : A specific derivative demonstrated significant inhibition of cell migration in cancer models, suggesting potential as an antimetastatic agent . Further investigation into its selectivity towards cancer cells could lead to new therapeutic strategies.

Q & A

Q. What are the optimal synthetic routes for 4-allyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or alkylation reactions. For example, S-alkylation of the triazole-thiol precursor with allyl halides in an aprotic solvent (e.g., i-propanol) under basic conditions (e.g., NaOH) is effective . Key steps include optimizing reaction time, temperature, and stoichiometry. Intermediate purification via recrystallization or column chromatography ensures high yields. Structural analogs in the evidence were synthesized using similar protocols, with characterization via ¹H-NMR and LC-MS to confirm regioselectivity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer : Essential techniques include:

- Elemental analysis to verify purity and stoichiometry.

- ¹H-NMR to confirm substitution patterns (e.g., allyl group integration at δ 4.5–5.5 ppm).

- LC-MS for molecular weight validation and detecting byproducts.

- FTIR to identify functional groups (e.g., C=S stretch at ~1200 cm⁻¹).

These methods were used to characterize structurally related triazole-thiol derivatives, ensuring reproducibility .

Advanced Research Questions

Q. How can in silico and in vivo methods be integrated to evaluate acute toxicity?

- Methodological Answer :

- In silico : Use QSAR models (e.g., ProTox-II or ADMET Predictor) to predict LD₅₀ and toxicity class. For example, a related triazole derivative showed Class IV toxicity (low risk) via QSAR, validated by a high correlation coefficient (R² > 0.85) .

- In vivo : Conduct OECD Guideline 423 acute oral toxicity tests in rodents. The LD₅₀ for a similar compound was determined as 1190 mg/kg, with histopathological analysis of organ damage .

Q. What strategies are effective for molecular docking studies targeting viral helicases or kinases?

- Methodological Answer :

- Target Selection : Identify high-resolution protein structures (e.g., SARS-CoV-2 M-nsp13 helicase, PDB: 5WWP) .

- Docking Software : Use AutoDock Vina or Schrödinger Suite. For triazole derivatives, prioritize hydrophobic interactions with active-site residues (e.g., Phe-506 in 5WWP) .

- Validation : Compare binding energies (ΔG ≤ -7 kcal/mol) and RMSD values (<2 Å) with known inhibitors. highlights compounds with IC₅₀ values <5 μM via this approach.

Q. How can antiradical activity be systematically evaluated and correlated with structural features?

- Methodological Answer :

- DPPH Assay : Measure free radical scavenging at 517 nm. A concentration-dependent study (1 × 10⁻³ M to 1 × 10⁻⁵ M) revealed 88.89% inhibition for a thiophene-substituted analog, attributed to electron-donating groups .

- SAR Analysis : Introduce substituents (e.g., fluorobenzylidene) and compare IC₅₀ values. Hydrophobic groups enhance membrane permeability, while electron-withdrawing groups reduce activity .

Q. What methodologies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Cross-Validation : Replicate assays (e.g., cytotoxicity in MCF-7 vs. HepG2 cells) to confirm specificity. For example, a dichlorophenyl analog showed IC₅₀ = 4.78 μM in MCF-7 cells but lower activity in other lines .

- Purity Checks : Use HPLC (>95% purity) to exclude batch variability .

- Meta-Analysis : Compare QSAR predictions with experimental LD₅₀ values to identify outliers .

Q. How are coordination complexes of this compound synthesized and characterized?

- Methodological Answer :

- Synthesis : React the triazole-thiol with metal salts (e.g., NiCl₂, CuSO₄) in ethanol at 60°C. Molar ratios (1:2 ligand:metal) optimize complex stability .

- Characterization : Use UV-Vis (d-d transitions at 600–800 nm for Cu²⁺) and FTIR (shift in C=S stretching to lower frequencies upon metal binding) .

Q. What in vitro models are suitable for evaluating anticancer potential?

- Methodological Answer :

- Cell Lines : Use MCF-7 (breast cancer) or A549 (lung cancer) with MTT assays. A structurally related compound exhibited IC₅₀ = 4.78 μM in MCF-7 cells via pJNK pathway inhibition .

- Mechanistic Studies : Perform Western blotting to quantify apoptosis markers (e.g., caspase-3) and kinase activity (e.g., phosphorylated JNK) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.